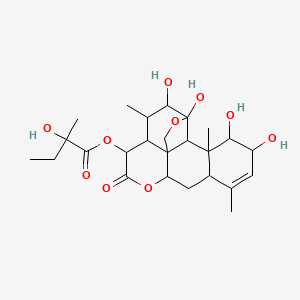
Simarubaceae
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
The Simaroubaceae family includes 32 genera and more than 170 species of trees and shrubs with a pantropical distribution . This family is characterized by the presence of quassinoids, which are secondary metabolites responsible for a wide spectrum of biological activities such as antitumor, antimalarial, antiviral, insecticide, feeding deterrent, amebicide, antiparasitic, and herbicidal properties . The principal geographical distribution center is located in tropical America, extending to Africa, Madagascar, and regions of Australia .
準備方法
The preparation of compounds from the Simaroubaceae family involves the extraction and isolation of quassinoids and other bioactive compounds from various parts of the plants, including the stem bark, root bark, and leaves . The extraction process typically involves the use of solvents such as ethanol, chloroform, methanol, and water . The extracts are then subjected to various chromatographic techniques to isolate and purify the desired compounds
化学反応の分析
Compounds from the Simaroubaceae family undergo various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are typically quassinoids and other triterpenoid compounds . These reactions are often carried out under controlled conditions to ensure the desired products are obtained with high purity and yield .
科学的研究の応用
Compounds from the Simaroubaceae family have a wide range of scientific research applications. In chemistry, they are studied for their unique chemical structures and reactivity . In biology and medicine, these compounds are investigated for their potential therapeutic properties, including anticancer, antimalarial, and antimicrobial activities . For example, simalikalactone D, a quassinoid isolated from Simarouba tulae, has shown significant anticancer activity against various cancer cell lines . In industry, these compounds are explored for their potential use as natural insecticides and herbicides .
作用機序
The mechanism of action of quassinoids, the primary bioactive compounds in the Simaroubaceae family, involves multiple molecular targets and pathways . Quassinoids have been shown to inhibit phosphoribosyl pyrophosphate aminotransferase, an enzyme involved in the de novo purine synthesis pathway . They also induce mitochondrial membrane depolarization, activate caspase-3, and alter microtubule dynamics . These mechanisms contribute to their anticancer and antimalarial activities .
類似化合物との比較
Compounds from the Simaroubaceae family are unique due to their exclusive triterpenoid structures, particularly quassinoids . Similar compounds can be found in other plant families such as Rutaceae and Meliaceae, which also contain triterpenoid compounds . the specific structures and biological activities of quassinoids set them apart from other triterpenoids . For example, while both quassinoids and limonoids (found in Rutaceae) are derived from triterpenes, quassinoids have distinct structural features and biological activities .
Similar Compounds
- Limonoids (found in Rutaceae)
- Triterpenoids (found in Meliaceae)
- Alkaloids (found in various plant families)
特性
CAS番号 |
1448-23-3 |
|---|---|
分子式 |
C25H36O10 |
分子量 |
496.5 g/mol |
IUPAC名 |
[(1S,5R,6R,7S,8R,11R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-6,14,18-trimethyl-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C25H36O10/c1-6-22(4,31)21(30)35-16-15-11(3)17(27)25(32)20-23(5)12(10(2)7-13(26)18(23)28)8-14(34-19(16)29)24(15,20)9-33-25/h7,11-18,20,26-28,31-32H,6,8-9H2,1-5H3/t11-,12+,13+,14-,15-,16-,17-,18-,20-,22?,23-,24+,25?/m1/s1 |
InChIキー |
LZKVXMYVBSNXER-WURNOSHGSA-N |
SMILES |
CCC(C)(C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC5C4(C(C(C=C5C)O)O)C)OC1=O)O)O)C)O |
異性体SMILES |
CCC(C)(C(=O)O[C@@H]1[C@H]2[C@H]([C@H](C3([C@H]4[C@@]2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H]([C@H](C=C5C)O)O)C)OC1=O)O)O)C)O |
正規SMILES |
CCC(C)(C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC5C4(C(C(C=C5C)O)O)C)OC1=O)O)O)C)O |
外観 |
Solid powder |
melting_point |
250 - 255 °C |
物理的記述 |
Solid |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
1800 mg/L @ 25 °C (exp) |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Glaucarubin; Glaumeba; MK-53; MK53; MK 53 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















